N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetamide
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Overview
Description
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Ethylated Phenyl Intermediate: This step involves the ethylation of a phenyl compound to introduce ethoxy groups at the 3 and 4 positions.
Synthesis of the Tetrazole Ring: The tetrazole ring is formed through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the ethylated phenyl intermediate with the tetrazole ring under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar in structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-Diethoxyphenyl)ethyl]-2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetamide: Similar but with additional methoxy groups on the tetrazole ring.
Uniqueness
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the presence of both ethoxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H24FN5O3 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C21H24FN5O3/c1-3-29-18-10-5-15(13-19(18)30-4-2)11-12-23-20(28)14-27-25-21(24-26-27)16-6-8-17(22)9-7-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,28) |
InChI Key |
PMJLBPADBGLKAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F)OCC |
Origin of Product |
United States |
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